(S)-methyl 2-hydroxy-3-methylbutanoate
Description
Significance and Role in Asymmetric Synthesis Research
The primary significance of (S)-methyl 2-hydroxy-3-methylbutanoate (B1261901) lies in its role as a versatile chiral precursor in asymmetric synthesis. Asymmetric synthesis is a field of organic chemistry focused on the selective production of one enantiomer of a chiral molecule over the other. This is crucial because different enantiomers of a molecule can have vastly different biological activities.
(S)-methyl 2-hydroxy-3-methylbutanoate serves as a valuable starting material, providing a pre-existing stereocenter that can be incorporated into a larger target molecule. This "chiral pool" approach is an efficient strategy for the synthesis of complex chiral molecules. For instance, it can be used in the synthesis of pharmaceuticals, agrochemicals, and natural products where a specific stereoisomer is required for biological efficacy.
The utility of this compound is further enhanced by the reactivity of its functional groups—the hydroxyl and ester moieties. These groups can be chemically modified through a variety of reactions, allowing for the construction of more complex carbon skeletons while retaining the crucial stereochemistry at the C2 position.
Historical Context of Chiral α-Hydroxy Esters in Organic Chemistry
The importance of chiral α-hydroxy esters in organic chemistry is deeply rooted in the historical development of stereochemistry and asymmetric synthesis. The recognition of molecular chirality by pioneers like Louis Pasteur in the 19th century laid the groundwork for understanding the three-dimensional nature of molecules and the concept of enantiomers.
In the early to mid-20th century, the focus of organic synthesis shifted towards the development of methods to control stereochemistry. Chiral α-hydroxy acids and their corresponding esters emerged as important targets and tools in this endeavor. Early methods for obtaining enantiomerically enriched α-hydroxy esters often relied on the resolution of racemic mixtures, a process that separates the two enantiomers.
A significant breakthrough came with the advent of asymmetric catalytic reactions, such as the Sharpless asymmetric epoxidation, which allowed for the direct synthesis of chiral building blocks with high enantiomeric purity. These advancements revolutionized the field and provided more efficient routes to compounds like this compound. The development of enzymatic resolutions and biocatalysis has further refined the synthesis of these valuable chiral molecules, offering environmentally friendly and highly selective methods.
Current Research Landscape and Emerging Applications
The current research landscape for this compound and related chiral α-hydroxy esters is vibrant and expanding. Researchers are continuously exploring new synthetic methodologies to produce these compounds with higher efficiency and selectivity. Chemoenzymatic processes, which combine the advantages of chemical and enzymatic catalysis, are a particularly active area of investigation. For example, the use of lipases for the kinetic resolution of racemic α-hydroxy esters is a well-established and industrially relevant technique.
Emerging applications for this compound are being explored in various fields. In medicinal chemistry, it serves as a precursor for the synthesis of novel drug candidates. For instance, the structurally related compound 2-hydroxy-3-methylbutyric acid has been investigated for its potential in the prevention and treatment of atherosclerosis. technion.ac.il
Furthermore, the incorporation of chiral α-hydroxy ester units into polymers and materials is an area of growing interest. These chiral materials can exhibit unique properties and have potential applications in areas such as chiral recognition, asymmetric catalysis, and optics.
| Research Area | Focus |
| Asymmetric Synthesis | Development of more efficient and stereoselective synthetic routes. |
| Biocatalysis | Use of enzymes for the green and highly selective synthesis of chiral α-hydroxy esters. |
| Medicinal Chemistry | Application as a building block for the synthesis of new therapeutic agents. |
| Materials Science | Incorporation into chiral polymers and materials with novel properties. |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBMDFJWFIEDF-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458239 | |
| Record name | Methyl (2S)-2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24347-63-5 | |
| Record name | Methyl (2S)-2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-hydroxy-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S Methyl 2 Hydroxy 3 Methylbutanoate
Enantioselective Synthesis Strategies
The synthesis of single-enantiomer molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and flavor industries where the biological activity or sensory properties of a compound are often dictated by its specific stereochemistry. (S)-methyl 2-hydroxy-3-methylbutanoate (B1261901), a valuable chiral building block, is synthesized using various enantioselective strategies. These methods are designed to selectively produce the desired (S)-enantiomer over its (R)-counterpart, starting from prochiral precursors or racemic mixtures. The primary approaches involve catalytic asymmetric synthesis, where a small amount of a chiral catalyst directs the formation of one enantiomer in preference to the other.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents the most elegant and efficient methodology for accessing enantiomerically pure compounds like (S)-methyl 2-hydroxy-3-methylbutanoate. This is typically achieved through the asymmetric reduction of the prochiral precursor, methyl 2-oxo-3-methylbutanoate. The key to this transformation is the use of a chiral catalyst that creates a diastereomeric transition state, lowering the activation energy for the pathway leading to the (S)-product. These catalytic systems are broadly categorized into organocatalysis, metal-catalyzed transformations, and biocatalysis.
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering a "greener" alternative to many metal-based systems. While direct organocatalytic asymmetric reduction of α-keto esters can be challenging, organocatalysts play a significant role in the synthesis of precursors. For instance, the Morita-Baylis-Hillman reaction, often catalyzed by nucleophilic amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used to synthesize α-methylene-β-hydroxy esters. One documented procedure involves the reaction of methyl acrylate (B77674) with acetaldehyde (B116499) in the presence of DABCO to produce methyl 3-hydroxy-2-methylenebutanoate, a related structural motif, in high yield orgsyn.org. Subsequent modifications and asymmetric hydrogenation of the double bond could then lead to the desired chiral α-hydroxy ester. The development of chiral organocatalysts for the direct, highly enantioselective reduction of α-keto esters like methyl 2-oxo-3-methylbutanoate remains an active area of research.
Transition metal complexes featuring chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones and keto esters. The synthesis of this compound is effectively achieved via the asymmetric hydrogenation of methyl 2-oxo-3-methylbutanoate using catalysts based on metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir).
Ruthenium complexes, particularly those of the Noyori-Ikariya type, are highly effective for this transformation. Catalysts like Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are used in asymmetric transfer hydrogenation (ATH) from a hydrogen donor like formic acid or isopropanol, or in asymmetric hydrogenation (AH) using pressurized H₂ gas. mdpi.comacs.org These reactions proceed with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). The mechanism involves the formation of a chiral ruthenium hydride species that coordinates to the keto ester. The steric and electronic properties of the chiral ligand direct the hydride transfer to one face of the carbonyl group, leading to the preferential formation of the (S)-alcohol. nih.gov
Research has demonstrated that these ruthenium-catalyzed hydrogenations can operate via dynamic kinetic resolution (DKR), which is particularly useful when the α-carbon of the keto ester is prone to racemization under basic conditions. mdpi.comacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single product diastereomer.
Below is a table summarizing typical results for the metal-catalyzed asymmetric hydrogenation of α-keto esters.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| (R,R)-Teth-TsDPEN-Ru(II) | α-Alkyl-β-ketoaldehyde | anti-2-Alkyl-1,3-diol | 41-87 | >99 | 85:15 to 92:8 | mdpi.com |
| Ru-xyl-BINAP/DBU | Ethyl 2-oxo-4-phenylbutanoate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 98 | 98 | N/A | |
| [Rh(cod)₂]BF₄ / (S)-JOSIPHOS | Ethyl benzoylformate | Ethyl (S)-mandelate | >99 | 96 | N/A |
This table presents representative data for similar transformations to illustrate the efficacy of the method.
Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. For the synthesis of this compound, both isolated enzymes for kinetic resolution and whole-cell systems for asymmetric reduction are highly effective.
Kinetic resolution is a robust method for separating a racemic mixture of methyl 2-hydroxy-3-methylbutanoate. This technique relies on an enzyme that selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. Lipases are the most common class of enzymes used for this purpose due to their stability, broad substrate scope, and commercial availability.
Lipase (B570770) B from Candida antarctica (CALB) is particularly effective. nih.govnih.gov In a typical resolution, the racemic ester is subjected to hydrolysis in an aqueous buffer. CALB preferentially hydrolyzes the (R)-enantiomer to the corresponding carboxylic acid, (R)-2-hydroxy-3-methylbutanoic acid. This leaves the desired this compound unreacted and in high enantiomeric purity. Alternatively, in a process called enantioselective esterification or transesterification performed in an organic solvent, a racemic carboxylic acid can be resolved by selectively esterifying one enantiomer with an alcohol. nih.gov
The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value). A high E-value (typically >100) is desirable as it allows for the isolation of both the product and the remaining starting material with high enantiomeric excess at around 50% conversion.
| Enzyme | Reaction Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | E-value | Reference |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | rac-Methylpropiothiolactone | (R)-3-mercapto-α-methyl propionic acid | 53 | >95 (for remaining S-lactone) | >100 | nih.gov |
| Candida antarctica Lipase B (CALB) | Esterification | (R,S)-2-methylbutyric acid | (R)-pentyl 2-methylbutyrate | ~40 | 90 | 35 | nih.gov |
| Pseudomonas cepacia Lipase (Amano) | Hydrolysis | rac-Acetylated Alcohol | (S)-Alcohol | 30 | 92 (96:4 e.r.) | >15 | polimi.it |
This table shows representative results for lipase-catalyzed resolutions of similar chiral molecules.
Whole-cell biotransformations utilize the metabolic machinery of microorganisms like baker's yeast (Saccharomyces cerevisiae) or genetically engineered Escherichia coli to asymmetrically reduce the prochiral ketone, methyl 2-oxo-3-methylbutanoate. nih.gov These cells contain a variety of reductase enzymes (also known as oxidoreductases) that use cofactors like NADPH to deliver a hydride to the carbonyl group.
Baker's yeast is a popular choice due to its low cost, availability, and ease of use. When presented with methyl 2-oxo-3-methylbutanoate, reductases within the yeast cell can produce this compound with high enantioselectivity, governed by Prelog's rule. However, wild-type yeast contains multiple reductases with differing selectivities, which can sometimes lead to the formation of a mixture of stereoisomers. nih.gov
To overcome this, modern approaches involve using genetically engineered microorganisms. Strains of E. coli can be designed to overexpress a specific reductase enzyme known to have high activity and (S)-selectivity towards the target keto ester. nih.gov This strategy eliminates competing side reactions and can lead to nearly perfect enantioselectivity (>99% ee) and high yields. The precursor, 3-methyl-2-oxobutanoic acid, is a natural metabolite in both E. coli and S. cerevisiae, making these organisms particularly well-suited for such biotransformations. nih.govebi.ac.uk
| Microorganism | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | 85 | >98 | |
| Engineered E. coli overexpressing reductase | 2,5-Hexanedione | (2S,5S)-Hexanediol | >99 | >99 | |
| Engineered Saccharomyces cerevisiae | Glucose + Glycerol | 2,3-Butanediol | 92 (of theoretical) | N/A | rsc.org |
This table presents representative data for whole-cell reductions of various ketones to illustrate the general efficacy of the method.
Biocatalytic Approaches
Directed Evolution of Enzymes for Enhanced Stereoselectivity
This process begins with the creation of a large library of enzyme variants through methods like error-prone PCR or DNA shuffling, which introduce random mutations into the gene encoding the enzyme. This library is then expressed in a suitable host, such as Escherichia coli. A crucial component of this strategy is the development of a high-throughput screening or selection system to rapidly identify improved variants. For instance, a synthetic selection device can be constructed where the production of the target molecule, this compound, activates a reporter gene, allowing the most productive cells to be easily identified. nih.gov
In a typical workflow, an aldehyde dehydrogenase (ALDH) or a related oxidoreductase is targeted for evolution. nih.gov Researchers might focus on mutating the amino acid residues lining the enzyme's active site—the region that binds the substrate and dictates stereoselectivity. Through iterative rounds of mutation and selection, variants can be isolated that exhibit significantly improved performance. For example, an engineered KGSADH variant showed a 2.79-fold increase in catalytic efficiency for its target substrate after just two rounds of selection. nih.gov This methodology allows for the fine-tuning of enzymes to produce the desired (S)-enantiomer with exceptionally high enantiomeric excess (ee).
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of nature to build complex stereospecific molecules, avoiding the need for asymmetric catalysis or chiral resolution in later steps.
Derivatization from Naturally Occurring Precursors
A prominent and direct precursor for this compound is the naturally occurring amino acid L-valine. L-valine possesses the required (S)-stereochemistry at the C2 position. The synthetic conversion involves a well-established chemical transformation: the diazotization of the primary amine group (–NH₂) using nitrous acid (generated in situ from NaNO₂ and HCl). This reaction replaces the amine with a hydroxyl group (–OH) while preserving the original stereoconfiguration at the chiral center. The resulting (S)-2-hydroxy-3-methylbutanoic acid is then subjected to esterification, typically under Fischer conditions with methanol (B129727) and a catalytic amount of acid, to yield the final product, this compound. researchgate.net The parent acid, (S)-(+)-2-hydroxy-3-methylbutyric acid, is also commercially available as a chiral building block derived from this natural source.
Chemoenzymatic Synthetic Routes
Chemoenzymatic routes combine the high selectivity of enzymes with the efficiency of traditional chemical reactions. A common and effective chemoenzymatic strategy for obtaining this compound is through the kinetic resolution of a racemic mixture of methyl 2-hydroxy-3-methylbutanoate. researchgate.net
This process starts with the non-selective chemical synthesis of the racemic ester. The racemate is then exposed to a hydrolytic enzyme, most commonly a lipase, in an aqueous buffer. Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester back to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted.
To obtain the (S)-ester, a lipase that selectively hydrolyzes the (R)-ester is chosen. As the reaction proceeds, the mixture becomes enriched in this compound and the (R)-2-hydroxy-3-methylbutanoic acid. The reaction can be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid. These two compounds can then be separated by standard chemical extraction techniques. The selection of the enzyme is critical for the success of the resolution, as different lipases can exhibit different selectivities and reaction rates. mdpi.com
| Enzyme Source | Conversion (%) after 6h | Enantiomeric Excess (ee) of Unreacted Ester (%) | Enantiomeric Excess (ee) of Product (%) | Enantioselectivity (E) |
|---|---|---|---|---|
| Lipase B from Candida antarctica (CAL-B) | 49 | 96 | 99 | >200 |
| Lipase from Burkholderia cepacia (Amano PS) | 48 | 65 | 99 | >200 |
| Lipase from Thermomyces lanuginosus (Lipozyme TL IM) | 53 | 99 | 90 | 150 |
| Lipase from Candida rugosa (CCL) | 44 | 55 | 71 | Low |
Substrate-Controlled Diastereoselective Synthesis
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a pre-existing chiral center within the substrate molecule. This inherent chirality directs the approach of reagents to a prochiral center, favoring the formation of one diastereomer over the other.
For the synthesis of this compound, this can be envisioned by starting with a chiral precursor that already contains a stereocenter. For example, if a synthetic intermediate possesses a chiral center adjacent to a ketone, the steric hindrance and electronic properties of the substituents around that chiral center will influence which face of the ketone is more accessible to a reducing agent (e.g., a hydride). This facial bias leads to the preferential formation of one alcohol diastereomer. While this specific approach is less common for this particular target due to the availability of direct chiral pool precursors, the principle remains a cornerstone of asymmetric synthesis for more complex molecules containing multiple stereocenters.
Development of Novel Reaction Pathways
Research continues to focus on developing entirely new synthetic routes that offer advantages in terms of efficiency, cost, and environmental impact. These novel pathways often integrate biocatalysis in innovative ways to construct the target molecule.
Exploration of Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. The goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.
A key strategy is the use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or plant cells (Daucus carota), for the asymmetric reduction of the precursor keto-ester. nih.govresearchgate.net Using whole cells eliminates the need for costly isolation and purification of enzymes and provides a self-sustaining system for cofactor regeneration (e.g., recycling NADH or NADPH), which is a major cost driver when using isolated oxidoreductases.
Another sustainable approach is the development of one-pot, multi-enzyme cascade reactions. chem960.com In such a system, the starting material is converted to the final product through a series of sequential enzymatic steps within a single reactor. This avoids the need for isolation and purification of intermediates, which significantly reduces solvent use, time, and waste generation. For example, a cascade could be designed where one enzyme generates the keto-ester precursor and a second, highly stereoselective oxidoreductase immediately reduces it to this compound. These reactions are typically performed in water under mild temperature and pH conditions, further enhancing their green credentials. researchgate.netnih.gov
| Parameter | Traditional Chemical Route (e.g., Resolution) | Sustainable Biocatalytic Route (e.g., Whole-Cell Reduction) |
|---|---|---|
| Starting Material | Racemic ester | Prochiral keto-ester |
| Solvents | Often organic solvents for reaction and extraction | Primarily aqueous buffer nih.gov |
| Temperature | Can require heating or cooling | Typically ambient temperature chem960.com |
| Waste Generation | Separation of unwanted enantiomer; solvent waste | Minimal by-products; biodegradable cell mass |
| Theoretical Max. Yield | 50% (for the desired enantiomer) | Up to 100% |
| Catalyst | Purified enzyme or chemical catalyst | Whole microbial cells (self-regenerating cofactors) researchgate.net |
High-Throughput Synthesis Screening for Optimized Yields and Enantiomeric Excess
High-throughput screening (HTS) has emerged as a powerful strategy in modern chemical research to rapidly evaluate large libraries of catalysts for a specific transformation. This approach is particularly valuable in asymmetric synthesis, where the identification of a catalyst that provides both high conversion and high enantiomeric excess (e.e.) is paramount. The synthesis of this compound, often achieved through the asymmetric reduction of its corresponding ketoester, methyl 2-oxo-3-methylbutanoate, is an ideal candidate for HTS methodologies.
In a typical HTS campaign for this transformation, a library of potential catalysts, which can include organometallic complexes, chiral organic molecules, or enzymes (biocatalysts), is screened in parallel. Each reaction is performed on a small scale, often in microplates (96- or 384-well format), under a defined set of conditions. The key performance indicators—yield and enantiomeric excess—are then rapidly determined for each reaction using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The data generated from such a screening allows for the quick identification of "hits"—catalysts that exhibit promising activity and selectivity. These hits can then be subjected to further optimization of reaction parameters such as temperature, solvent, pressure, and substrate-to-catalyst ratio to maximize the yield and enantiomeric excess of the desired (S)-enantiomer.
Below is a representative data table illustrating the results from a hypothetical high-throughput screening of various catalysts for the asymmetric hydrogenation of methyl 2-oxo-3-methylbutanoate.
Interactive Data Table: High-Throughput Screening of Catalysts for Asymmetric Reduction
| Catalyst ID | Catalyst Type | Ligand/Cofactor | Conversion (%) | Enantiomeric Excess (e.e., %) (S) |
| Cat-01A | Ru-complex | (R)-BINAP | 85 | 92 |
| Cat-02B | Ir-complex | (S,S)-f-spiroPhox | 92 | 88 |
| Cat-03C | Organocatalyst | L-Proline deriv. | 65 | 75 |
| Cat-04D | Biocatalyst | KRED-NADH-110 | 98 | >99 |
| Cat-05E | Rh-complex | (R,R)-DuPhos | 78 | 95 |
| Cat-06F | Biocatalyst | C. parapsilosis | 95 | 91 |
| Cat-07G | Ru-complex | (R)-Xyl-PhanePhos | 99 | 97 |
| Cat-08H | Organocatalyst | Cinchona alkaloid | 72 | 85 |
The results from such screenings are instrumental in guiding further research. For instance, the high conversion and exceptional enantioselectivity observed with the biocatalyst KRED-NADH-110 (Cat-04D) would mark it as a prime candidate for process development and scale-up studies. Similarly, the ruthenium complex with the (R)-Xyl-PhanePhos ligand (Cat-07G) also shows excellent potential.
Scale-Up Considerations in Academic Synthesis Research
The transition from a small-scale laboratory synthesis, typically at the milligram to gram scale, to a larger academic research scale (multi-gram to kilogram) presents a unique set of challenges. This process, often termed "scale-up," is not merely about using larger flasks and more reagents. It requires careful consideration of various chemical and engineering parameters to ensure that the high yield and enantioselectivity achieved at a small scale are maintained.
One of the primary challenges in scaling up chiral syntheses is maintaining stereochemical control. Reactions that are highly enantioselective on a small scale can sometimes show a decrease in e.e. at a larger scale due to issues with mass and heat transfer. For exothermic reactions, such as many hydrogenation processes, efficient heat dissipation is crucial. Inadequate temperature control can lead to the formation of side products or a reduction in the catalyst's enantioselectivity.
Mixing is another critical factor. In a small flask, efficient mixing is easily achieved with a magnetic stir bar. However, in larger reactors, concentration and temperature gradients can form, leading to localized areas of high or low reactivity, which can negatively impact both yield and enantioselectivity. The use of overhead mechanical stirrers with appropriate impeller designs becomes necessary to ensure homogeneity.
Downstream processing, including product isolation and purification, also requires significant adaptation for larger scales. Techniques that are convenient in the lab, such as column chromatography, can become cumbersome and resource-intensive when handling larger quantities of material. Alternative purification methods like crystallization or distillation may need to be developed and optimized.
The table below outlines key parameters that need to be considered when scaling up the synthesis of this compound in an academic research setting.
Interactive Data Table: Key Parameters for Academic Scale-Up
| Parameter | Laboratory Scale (1 g) | Academic Pilot Scale (100 g) | Considerations for Scale-Up |
| Reactor | 50 mL Round-bottom flask | 2 L Jacketed glass reactor | Material of construction, heat transfer surface area, geometry. |
| Agitation | Magnetic stirrer (800 rpm) | Overhead mechanical stirrer (300 rpm) | Impeller type and position, power input, mixing efficiency. |
| Temp. Control | Oil bath | Circulating fluid in reactor jacket | Heat of reaction, response time of cooling/heating system. |
| Reagent Addition | Manual (pipette) | Addition funnel / Syringe pump | Control of addition rate to manage exotherms. |
| Work-up | Separatory funnel | Liquid-liquid extraction in reactor | Phase separation, handling of larger volumes. |
| Purification | Flash chromatography | Crystallization / Distillation | Solvent volume, efficiency, product recovery. |
| Safety | Standard fume hood | Walk-in fume hood, blast shield | Containment of spills, pressure relief, emergency procedures. |
S Methyl 2 Hydroxy 3 Methylbutanoate As a Chiral Building Block in Complex Molecule Synthesis
Application in Natural Product Synthesis
The inherent chirality of (S)-methyl 2-hydroxy-3-methylbutanoate (B1261901) makes it an ideal precursor for the total synthesis of intricate natural products, allowing chemists to construct complex stereochemical arrays with high fidelity.
Precursor to Bioactive Natural Products
(S)-Methyl 2-hydroxy-3-methylbutanoate and its parent acid are representative of the class of small chiral molecules used to construct segments of larger, bioactive natural products. Two prominent examples of complex macrolides whose synthetic strategies rely on such chiral precursors are Tedanolide and Mycolactone. These molecules possess significant biological activities, making their efficient synthesis a key target for organic chemists.
The Tedanolides are a family of potent cytotoxic macrolides isolated from marine sponges. acs.org Their synthesis is a significant challenge due to multiple stereocenters. Mycolactone, the causative toxin of Buruli ulcer, is another complex macrolide whose total synthesis is critical for biological studies, as obtaining pure samples from natural sources is difficult. pnas.orgmdpi.com Synthetic routes to these molecules are often convergent, meaning different complex fragments of the molecule are synthesized independently and then joined together. Chiral building blocks like this compound are essential for creating these individual fragments with the correct stereochemistry.
| Natural Product | Source | Noted Biological Activity |
|---|---|---|
| Tedanolide C | Marine Sponge (Ircinia sp.) | Cytotoxicity against HCT-116 cells. acs.org |
| 13-deoxytedanolide | Marine sources | Potent protein synthesis inhibitor. nih.gov |
| Mycolactone A/B | Mycobacterium ulcerans | Causative agent of Buruli ulcer. pnas.orgchimia.ch |
Stereospecific Incorporation into Complex Architectures
The critical value of a chiral building block is its ability to transfer its stereochemical information to a larger, more complex molecule. In the synthesis of macrolides like Tedanolide and its derivatives, the defined stereocenter of a precursor is incorporated and preserved through carefully planned reaction sequences.
A primary strategy involves the use of highly stereoselective fragment assembly aldol (B89426) reactions. nih.govacs.orgnih.gov In these syntheses, complex fragments are constructed from smaller chiral molecules, such as derivatives of this compound. These fragments, now containing multiple stereocenters derived from the initial building block, are then coupled. Key steps in the synthesis of Tedanolide C, for instance, include a Kiyooka aldol reaction to stereoselectively form a tertiary alcohol and other aldol reactions for fragment coupling. acs.orgresearchgate.net This ensures that the specific chirality of the starting material is translated accurately into the final architecture of the natural product, avoiding the formation of incorrect stereoisomers. Similarly, the modular synthesis of Mycolactone involves creating key building blocks where stereogenic centers are installed using asymmetric reactions, and these blocks are subsequently coupled to form the core structure. pnas.orgmdpi.com
Intermediate in Pharmaceutical and Agrochemical Research
The principles of using chiral synthons extend from natural products to the development of synthetic molecules for medicine and agriculture, where stereochemistry often dictates efficacy and selectivity.
Synthesis of Chiral Active Pharmaceutical Ingredients (APIs) and Intermediates
This compound belongs to the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources that serve as economical starting materials for pharmaceuticals. buchler-gmbh.com The synthesis of many modern drugs relies on these chiral intermediates to build the final API. nih.govresearchgate.net The parent compound, (S)-(+)-2-hydroxy-3-methylbutyric acid, is noted as a synthetic intermediate for pharmaceutical synthesis. caymanchem.com
While a specific API may not be synthesized in a single step from this molecule, it serves as a foundational block. It can be chemically modified to create more complex chiral intermediates that are then incorporated into a larger synthetic scheme. This approach is fundamental to drug discovery and development, where achieving enantiomeric purity is often a regulatory and therapeutic necessity. nih.gov
| Chiral Building Block Class | Source | Application in Synthesis |
|---|---|---|
| Hydroxy Acids (e.g., (S)-2-hydroxy-3-methylbutanoic acid) | Chiral Pool | Precursors to chiral ketones, aldehydes, and esters for API fragments. |
| Amino Acids | Chiral Pool | Synthesis of chiral amines, alcohols, and heterocyclic cores. nih.gov |
| Carbohydrates | Chiral Pool | Source of poly-hydroxylated fragments for complex APIs. buchler-gmbh.com |
| Terpenes | Chiral Pool | Provide complex chiral carbon skeletons. buchler-gmbh.com |
Design and Synthesis of Stereodefined Agrochemicals
The demand for enantiomerically pure agrochemicals is increasing, as often only one enantiomer possesses the desired herbicidal, fungicidal, or insecticidal activity, while the other may be inactive or have undesirable effects. nih.gov The use of chiral building blocks from the chiral pool is a key strategy for producing these single-enantiomer agrochemicals. buchler-gmbh.comnih.govweedturf.org
This compound serves as a model precursor for the synthesis of stereodefined agrochemicals. Its structure provides a chiral scaffold that can be elaborated into more complex active ingredients. By starting with a molecule of known absolute stereochemistry, chemists can design synthetic routes that maintain this chirality, leading to the selective production of the desired active enantiomer. This strategy is crucial for developing more efficient and environmentally responsible crop protection solutions. weedturf.org
Role in Materials Science and Polymer Chemistry
Chirality is an increasingly important property in materials science, as it can impart unique optical and electronic properties to materials. chiralpedia.comyale.edu Chiral polymers, liquid crystals, and nanomaterials are being developed for applications ranging from advanced optical displays to specialized sensors. chiralpedia.commdpi.com
Chiral building blocks like this compound can be chemically converted into chiral monomers, which are then polymerized to create macromolecules with a defined "handedness." For example, a related derivative, Methyl 3-hydroxy-2-methylenebutyrate, is identified as a reactive monomer used in polymer synthesis. sigmaaldrich.com The incorporation of such chiral monomers can influence the macroscopic properties of the resulting polymer, such as its thermal stability and flexibility. sigmaaldrich.com By introducing the stereocenter from this compound into a polymer backbone, scientists can design advanced materials with tailored chiroptical or mechanical properties.
Monomer for Stereoregular Polymers
The precise stereochemistry of this compound makes its corresponding acid, (S)-2-hydroxy-3-methylbutanoic acid, an ideal monomer for producing stereoregular polymers. The polymerization of a single enantiomer of such a monomer leads to polymers with a highly ordered and predictable three-dimensional structure, known as isotactic polymers. This structural regularity allows for strong intermolecular interactions and efficient chain packing, resulting in materials with distinct and often enhanced physical properties, such as high crystallinity and thermal stability.
A prime example is poly(l-2-hydroxy-3-methylbutanoic acid) [P(L-2H3MB)], a polyester (B1180765) synthesized from the chiral monomer. Research into this polymer reveals that the presence of the isopropyl side chains, originating from the monomer, significantly influences its material properties when compared to the well-known biodegradable polymer, poly(l-lactic acid) (PLLA).
Detailed studies have shown that P(L-2H3MB) possesses a significantly higher equilibrium melting temperature and a much faster crystallization rate than PLLA. researchgate.net The stereoregular arrangement of the isopropyl side chains in P(L-2H3MB) facilitates more rapid and ordered crystal packing. researchgate.net X-ray diffraction analysis indicates that when melt-crystallized under specific conditions (155–180 °C), P(L-2H3MB) forms a single crystal modification with a high degree of crystallinity, approximately 60%. researchgate.net These findings underscore the critical role of the chiral monomer in dictating the final properties of the polymer, making it a valuable component for designing novel biodegradable materials with superior thermal and mechanical characteristics.
| Property | Poly(l-2-hydroxy-3-methylbutanoic acid) [P(L-2H3MB)] | Poly(l-lactic acid) [PLLA] |
|---|---|---|
| Equilibrium Melting Temperature (Tm°) | 240 °C | ~200 °C |
| Crystallization Rate | Extremely faster than PLLA | Baseline |
| Achievable Crystallinity (Melt-crystallized) | ~60% | Variable (typically 30-40%) |
Precursor for Chiral Ligands and Catalysts
In the field of asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral molecule, chiral ligands and catalysts are indispensable tools. (S)-2-hydroxy-3-methylbutanoic acid, the carboxylic acid form of the title compound, is recognized as a useful chiral building block and chiral reagent. nih.gov Its utility stems from the presence of a stereogenic center and functional groups that can be chemically modified to produce molecules that can influence the stereochemical outcome of a reaction.
The secondary hydroxyl group and the carboxylic acid function are key reaction sites for converting this molecule into a chiral auxiliary or ligand. A chiral auxiliary is a temporary stereogenic unit that is attached to a non-chiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity. After the desired chiral center is created, the auxiliary can be removed and often recovered. The hydroxyl and carboxyl groups of (S)-2-hydroxy-3-methylbutanoic acid can be used to form covalent bonds (e.g., esters or amides) with a substrate, imparting stereochemical control before being cleaved.
While it serves as a foundational chiral building block, its direct conversion into ligands for transition-metal catalyzed reactions is not as widely documented as that of other privileged structures. However, its role as a chiral precursor for peptide synthesis is established, demonstrating its value in creating stereochemically defined structures. nih.gov The fundamental reactivity of its hydroxyl and carboxyl groups provides a clear pathway for its potential incorporation into more complex chiral architectures, such as bidentate ligands, which are crucial for the design of effective asymmetric catalysts.
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The primary route to synthesizing (S)-methyl 2-hydroxy-3-methylbutanoate (B1261901) involves the asymmetric reduction of its corresponding prochiral ketone, methyl 2-keto-3-methylbutanoate. This transformation is often accomplished through enzymatic or chemo-catalytic methods, each with a distinct reaction mechanism.
Enzymatic Reduction using Alcohol Dehydrogenases (ADHs):
Alcohol dehydrogenases (ADHs) are highly selective biocatalysts for the reduction of carbonyl compounds. The mechanism of ADH-catalyzed reduction involves the transfer of a hydride ion from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's active site enfolds the substrate in a specific orientation, exposing one of the two faces of the carbonyl group to the hydride donor.
The catalytic cycle can be summarized as follows:
The oxidized cofactor (NADP⁺ or NAD⁺) and the alcohol substrate bind to the enzyme's active site.
A hydride is transferred from the alcohol to the cofactor, producing the reduced cofactor (NADPH or NADH) and the corresponding ketone. For the synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate, the reverse reaction is utilized. frontiersin.org
The reduced cofactor and the ketone, methyl 2-keto-3-methylbutanoate, bind to the active site.
A stereospecific hydride transfer from the cofactor to the ketone occurs, yielding the (S)-alcohol and the oxidized cofactor. frontiersin.org
The products are then released from the enzyme.
For this process to be efficient on an industrial scale, the expensive nicotinamide cofactor must be regenerated. This is often achieved by coupling the primary reaction with a secondary enzyme system, such as glucose dehydrogenase, which regenerates the reduced cofactor.
Chemo-catalytic Asymmetric Hydrogenation:
Transition metal complexes with chiral ligands are also employed for the asymmetric hydrogenation of keto esters. A well-known example is the Noyori asymmetric hydrogenation, which typically uses ruthenium catalysts bearing chiral phosphine ligands like BINAP. The proposed mechanism for this reaction involves an outer-sphere hydrogenation pathway. researchgate.netharvard.edu
A simplified catalytic cycle is as follows:
The catalyst precursor is activated under a hydrogen atmosphere to form a ruthenium dihydride species.
The keto substrate coordinates to the metal center.
A hydride from the ruthenium and a proton from a ligand are transferred to the carbonyl group of the substrate via a six-membered ring transition state. researchgate.net This step determines the stereochemical outcome.
The resulting chiral alcohol product dissociates, and the catalyst is regenerated for the next cycle.
Deuterium-labeling studies on similar substrates have provided evidence that the reduction proceeds through the keto tautomer of the β-keto ester. harvard.edu
Transition State Analysis and Stereochemical Control
The high degree of stereoselectivity observed in the synthesis of this compound is a direct consequence of the energetic differences between the diastereomeric transition states leading to the (S) and (R) enantiomers.
In Enzymatic Reductions:
The stereochemical outcome of ADH-catalyzed reductions is dictated by the specific geometry of the enzyme's active site. The substrate, methyl 2-keto-3-methylbutanoate, is positioned in the active site through a series of non-covalent interactions. The "Prelog's rule" for many ADHs predicts which face of the carbonyl will be attacked by the hydride. The bulky isopropyl group and the smaller methyl ester group of the substrate will orient themselves to minimize steric hindrance within the active site, thereby exposing one face of the carbonyl to the cofactor for reduction. For example, ADHs with anti-Prelog specificity are used to generate (R)-alcohols, while others produce (S)-alcohols. nih.gov
In Chemo-catalytic Hydrogenation:
In Noyori-type asymmetric hydrogenations, the chirality of the BINAP ligand creates a chiral environment around the ruthenium center. The stereochemical control arises from the interactions between the substrate and the chiral ligand in the transition state. The most stable transition state is the one that minimizes steric repulsion between the substituents on the substrate and the phenyl groups of the BINAP ligand.
Computational studies, such as Density Functional Theory (DFT) calculations, have been used to model the transition states for similar reactions. researchgate.net These models show that the energy difference between the transition states leading to the two different enantiomers can be significant, thus explaining the high enantiomeric excesses observed. For the synthesis of this compound, the transition state leading to the (S)-product would be favored. The interaction between the Ir-H bond and the carbonyl carbon atom of the substrate has been identified as a key factor in promoting the reaction through the lowest energy transition state. researchgate.net
Kinetic Studies of this compound Reactions
Kinetic studies are essential for optimizing reaction conditions and understanding the efficiency of the catalyst. For enzymatic reactions, this often involves determining Michaelis-Menten kinetic parameters.
Lipase-Catalyzed Kinetic Resolution:
While asymmetric synthesis is a primary route to this compound, another important method is the kinetic resolution of a racemic mixture of methyl 2-hydroxy-3-methylbutanoate. This is often achieved using lipases, which can selectively acylate one enantiomer at a much faster rate than the other.
The key parameters in a kinetic resolution are the conversion and the enantiomeric excesses of the substrate and product, from which the enantiomeric ratio (E) can be calculated. A high E value (typically >100) indicates a highly selective and efficient resolution.
The kinetics of such reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the concentrations of the substrate and enzyme. A simplified representation of the kinetic equation is:
v = (V_max * [S]) / (K_m + [S])
where:
v is the reaction velocity
V_max is the maximum reaction velocity
[S] is the substrate concentration
K_m is the Michaelis constant, which indicates the affinity of the enzyme for the substrate.
Below is a table with representative data from a lipase-catalyzed kinetic resolution of a similar chiral alcohol, demonstrating the type of data obtained in such studies.
| Entry | Enzyme | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |
| 1 | Lipase (B570770) A | Vinyl Acetate | 50 | >99 | 98 | >200 |
| 2 | Lipase B | Isopropenyl Acetate | 48 | 95 | >99 | 150 |
| 3 | Lipase C | Acetic Anhydride | 52 | 97 | 96 | 180 |
This is an illustrative table based on typical results for lipase-catalyzed kinetic resolutions of chiral alcohols and does not represent actual data for this compound.
Factors Influencing Reaction Kinetics:
Several factors can influence the kinetics of both enzymatic and chemo-catalytic reactions:
Temperature: Reaction rates generally increase with temperature, but for enzymatic reactions, temperatures that are too high can lead to denaturation and loss of activity.
pH: For enzymatic reactions, the pH of the medium is critical as it affects the ionization state of amino acid residues in the active site and thus the enzyme's activity and stability.
Substrate and Catalyst Concentration: The rate of reaction is dependent on the concentrations of both the substrate and the catalyst.
Solvent: The choice of solvent can significantly impact the solubility of the substrate and the activity and stability of the catalyst, particularly for enzymatic reactions.
By studying these kinetic parameters, researchers can optimize the reaction conditions to achieve high yields and enantioselectivity in the production of this compound.
Advanced Analytical and Spectroscopic Characterization in Research
Determination of Enantiomeric Purity and Enantiomeric Excess (ee)
The enantiomeric purity of (S)-methyl 2-hydroxy-3-methylbutanoate (B1261901) is a critical parameter, as the biological and chemical properties of stereoisomers can differ significantly. The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, relies on techniques that can differentiate between the (S) and (R) enantiomers.
Chiral Chromatography (HPLC, GC) Method Development and Validation
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Method development for the chiral separation of methyl 2-hydroxy-3-methylbutanoate stereoisomers involves screening various CSPs and optimizing chromatographic conditions such as mobile phase composition (for HPLC), temperature programs (for GC), and flow rates. For instance, research on the related ethyl 2-hydroxy-3-methylbutanoate has successfully used a γ-cyclodextrin phase for chiral GC analysis in wine samples. oeno-one.eu A study on methyl 3-hydroxy-2-methylbutanoate, known as methyl nilate, demonstrated the separation of all four stereoisomers using a CP Chirasil-Dex CB column in GC. researchgate.net
Validation of these methods ensures their reliability and includes assessing parameters like linearity, precision, accuracy, and limits of detection and quantification. For example, in a study developing a chiral HPLC method for a related compound, linearity was established over a concentration range of 50-5000 μg/mL, with intra-day and inter-day precision below 15% RSD. nih.gov
Table 1: Exemplary Chiral GC and HPLC Conditions for the Analysis of Alkyl 2-hydroxy-3-methylbutanoate Enantiomers
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | CP Chirasil-Dex CB researchgate.net | Chiralpak AY-H nih.gov |
| Mobile Phase/Carrier Gas | Helium | Hexane/Isopropanol |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV or Diode Array Detector (DAD) |
| Typical Elution Order | Dependent on the specific chiral stationary phase researchgate.net | Dependent on the specific chiral stationary phase and mobile phase |
| Application | Separation of all four stereoisomers of methyl 3-hydroxy-2-methylbutanoate. researchgate.net | Stereoselective determination of related benzamidated hydroxybutanoates. nih.gov |
NMR Spectroscopy with Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when used in conjunction with chiral auxiliaries. These can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
CSAs, such as α-(nonafluoro-tert-butoxy)carboxylic acids, form transient diastereomeric complexes with the enantiomers of the analyte. semmelweis.hu These complexes have different NMR spectra, allowing for the differentiation and quantification of each enantiomer. The interaction between the CSA and the enantiomers of (S)-methyl 2-hydroxy-3-methylbutanoate can lead to observable chemical shift differences (Δδ) in the ¹H NMR spectrum. For instance, the use of chiral BINOL-borates has been shown to be effective for assigning the absolute configuration of α-hydroxy acids by creating distinguishable signals in the NMR spectrum. researchgate.net
CDAs, on the other hand, react with the analyte to form stable diastereomers, which can then be distinguished by standard NMR techniques. However, this method requires a chemical reaction and subsequent purification, which can be a drawback.
Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Assignment
Optical rotation is a fundamental property of chiral molecules. This compound, being a chiral compound, will rotate the plane of polarized light. The specific rotation ([α]) is a characteristic physical constant that depends on the wavelength of light, temperature, solvent, and concentration. For this compound, a specific rotation of [α]⁵⁴⁶²⁵ = +18.0 (c=2, methanol) has been reported. semmelweis.hu This value can be used to confirm the enantiomeric identity and to calculate the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical structure of a molecule. While more complex than optical rotation, CD spectroscopy can offer more detailed insight into the conformation and electronic transitions of the chiral center, aiding in the unambiguous assignment of the absolute configuration.
Structural Elucidation through Advanced Spectroscopic Techniques
Beyond confirming chirality, a comprehensive understanding of the molecule's connectivity and three-dimensional structure is essential. Advanced spectroscopic techniques provide the necessary detail for full structural elucidation.
Multidimensional NMR Spectroscopy
While 1D NMR (¹H and ¹³C) provides primary structural information, multidimensional NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.
For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY experiments would reveal the coupling relationships between protons, for instance, confirming the connectivity between the proton on C2 and the proton on C3, as well as the isopropyl group protons.
HSQC spectra would correlate each proton signal with its directly attached carbon atom.
Table 2: ¹H and ¹³C NMR Data for this compound semmelweis.hu
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (ester) | 3.77 (s) | 52.8 |
| CH-OH | 4.04 (d, J=3.6 Hz) | 75.5 |
| CH(CH₃)₂ | 2.05 (dtd, J=13.8, 6.9, 3.6 Hz) | 32.4 |
| CH₃ (isopropyl) | 0.99 (d, J=6.9 Hz) | 19.1 |
| CH₃ (isopropyl) | 0.84 (d, J=6.9 Hz) | 16.4 |
| C=O | - | 175.7 |
| OH | 4.12 (br. s) | - |
| Spectra recorded in CDCl₃ at 250 MHz for ¹H and 63 MHz for ¹³C. |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound (C₆H₁₂O₃), the exact mass is 132.07864. HRMS analysis would confirm this exact mass, thereby verifying its elemental composition and distinguishing it from other compounds with the same nominal mass. For instance, HRMS data for a related compound, methyl (S)-(+)-2-hydroxypropanoate, showed a measured mass of 104.0474 for [M+NH₄]⁺, which corresponds to the calculated mass of 104.0473 for C₄H₁₂O₃N⁺. semmelweis.hu A similar level of accuracy would be expected for this compound, providing definitive evidence for its chemical formula.
Infrared and Raman Spectroscopic Analysis
In the analysis of this compound, IR and Raman spectroscopy are instrumental in confirming the presence of key functional groups and providing information about the molecule's conformation. The spectra are characterized by absorption bands (IR) or scattered light (Raman) corresponding to specific vibrational transitions.
Key Spectral Features:
O-H Stretching: A prominent and broad absorption band is expected in the infrared spectrum, typically in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness of this peak is often indicative of hydrogen bonding, either intramolecularly or intermolecularly.
C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region arise from the stretching vibrations of the aliphatic C-H bonds in the methyl and isopropyl groups.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is a key diagnostic feature. This peak is typically observed in the range of 1750-1730 cm⁻¹. The exact position can be influenced by the electronic environment and potential hydrogen bonding interactions with the hydroxyl group.
C-O Stretching: The stretching vibrations of the C-O single bonds in the ester and hydroxyl groups will appear in the fingerprint region of the spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹.
Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex series of peaks corresponding to various bending vibrations (scissoring, rocking, wagging, and twisting) of the C-H and C-C bonds, which are highly specific to the molecule's structure.
While detailed, peer-reviewed vibrational analysis specifically for this compound is not extensively available in public literature, the expected vibrational modes can be predicted based on the analysis of structurally similar compounds and general spectroscopic principles.
Interactive Data Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | Hydroxyl | 3500-3200 | Strong, Broad | Weak |
| C-H Stretch (sp³) | Alkyl | 3000-2850 | Medium to Strong | Strong |
| C=O Stretch | Ester | 1750-1730 | Strong | Medium |
| C-H Bend | Alkyl | 1470-1365 | Medium | Medium |
| C-O Stretch | Ester, Hydroxyl | 1300-1000 | Strong | Medium |
| C-C Stretch | Alkyl | 1200-800 | Weak to Medium | Medium |
Crystallographic Studies of Derivatized Forms
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, researchers often synthesize derivatives of the target molecule to facilitate crystallization and subsequent structural analysis.
Derivatization can serve several purposes in crystallographic studies:
Introduction of Heavy Atoms: Incorporating heavier atoms can aid in solving the phase problem in X-ray crystallography.
Enhancement of Intermolecular Interactions: Adding functional groups that promote stronger and more ordered intermolecular interactions, such as hydrogen bonding or π-π stacking, can improve crystal quality.
Confirmation of Absolute Stereochemistry: The known stereochemistry of a derivatizing agent can be used to confirm the absolute configuration of the chiral centers in the parent molecule.
Despite a thorough search of scientific literature, no specific crystallographic studies on derivatized forms of this compound were found. Research in this area would be invaluable for definitively confirming the (S)-configuration and for providing precise bond lengths, bond angles, and torsional angles. Such data would be crucial for computational modeling and for understanding the stereochemical factors that influence the molecule's properties and reactivity. Future research focused on the synthesis and crystallographic analysis of derivatives, for instance, by esterification of the hydroxyl group with a substituted benzoic acid, could provide these critical insights.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of (S)-methyl 2-hydroxy-3-methylbutanoate (B1261901) is essential for understanding its three-dimensional structure and the spatial arrangement of its atoms. The presence of two rotatable single bonds (C-C and C-O) connected to the chiral center, in addition to the rotations within the isopropyl and methyl ester groups, gives rise to multiple possible conformations.
Conformational analysis aims to identify the most stable, low-energy conformers of the molecule. These stable structures are critical as they govern the molecule's physical, chemical, and biological properties. Theoretical studies on the analogous compound, methyl lactate (B86563), have utilized Density Functional Theory (DFT) to analyze torsional barriers and identify the most stable conformers. nih.gov A similar approach for (S)-methyl 2-hydroxy-3-methylbutanoate would involve systematically rotating the key dihedral angles and calculating the potential energy at each point to map out the potential energy surface.
The most significant factor determining the conformational preference in α-hydroxy esters is the potential for intramolecular hydrogen bonding. For this compound, a key interaction would be the hydrogen bond between the hydroxyl group (-OH) as the donor and one of the oxygen atoms of the ester group (either the carbonyl oxygen, O=C, or the ether oxygen, O-CH₃) as the acceptor. Studies on methyl lactate have shown that the conformer featuring an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is the most stable in the gas phase. researchgate.net It is highly probable that this compound would exhibit a similar preference.
Table 1: Hypothetical Low-Energy Conformers of this compound This table illustrates the likely low-energy conformers based on analogous compounds. The relative energies are hypothetical and would require specific quantum chemical calculations for precise values.
| Conformer ID | Dihedral Angle 1 (H-O-C-C) | Dihedral Angle 2 (O-C-C=O) | Hydrogen Bond Type | Hypothetical Relative Energy (kJ/mol) |
| Conf-1 | ~0° | ~0° | O-H···O=C (Strong) | 0.0 (Most Stable) |
| Conf-2 | ~180° | ~0° | O-H···O-CH₃ (Weak) | > 5.0 |
| Conf-3 | ~60° | ~180° | None | > 10.0 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using DFT, provide deep insights into the electronic structure of this compound. These calculations can determine various electronic properties that are fundamental to the molecule's reactivity.
Key properties that would be calculated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO location indicates the site most susceptible to electrophilic attack (electron donation), while the LUMO location indicates the site for nucleophilic attack (electron acceptance). For this molecule, the HOMO is expected to have significant contributions from the lone pairs of the hydroxyl and carbonyl oxygen atoms, while the LUMO would likely be centered on the π* orbital of the carbonyl group.
Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. This would show regions of negative potential around the oxygen atoms (hydroxyl and carbonyl), making them sites for electrophilic interaction, and regions of positive potential around the hydroxyl hydrogen and the carbon of the carbonyl group.
Atomic Charges: Calculating partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld partitioning schemes) quantifies the charge distribution, providing a more detailed picture of the molecule's polarity and reactive sites.
These calculations help in predicting how the molecule will interact with other reagents. For instance, the nucleophilic character of the hydroxyl oxygen and the electrophilic character of the carbonyl carbon are key to understanding its esterification, acylation, and oxidation reactions.
Prediction of Spectroscopic Properties
Quantum chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and structural elucidation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. These calculations can help assign the absorption bands in an experimental spectrum. For this compound, a key focus would be the O-H stretching frequency. In a non-hydrogen-bonded conformation, this would appear as a sharp band at a higher wavenumber (e.g., ~3600 cm⁻¹). In the stable, hydrogen-bonded conformer, this peak would be red-shifted (lower wavenumber) and broadened, a characteristic feature that confirms the intramolecular interaction. Computational studies on methyl lactate have successfully modeled this behavior. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a given conformation and averaging them based on the Boltzmann population of conformers, a theoretical NMR spectrum can be generated. This is particularly useful for assigning stereochemistry and confirming the structure of complex molecules. For this compound, calculations could help assign the distinct chemical shifts of the diastereotopic methyl groups of the isopropyl moiety.
Table 2: Predicted Spectroscopic Data (Illustrative) This table presents the type of data that would be generated from quantum chemical calculations for the most stable conformer.
| Spectroscopic Technique | Feature | Predicted Value (Illustrative) | Comment |
| IR Spectroscopy | ν(O-H) stretch | ~3550 cm⁻¹ | Red-shifted and broadened due to O-H···O=C intramolecular hydrogen bond. |
| IR Spectroscopy | ν(C=O) stretch | ~1725 cm⁻¹ | Lowered frequency due to hydrogen bonding and conjugation. |
| ¹H NMR | δ(CH-OH) | 4.0 ppm | Chemical shift influenced by stereochemistry and local environment. |
| ¹³C NMR | δ(C=O) | 175 ppm | Carbonyl carbon chemical shift. |
| ¹³C NMR | δ(CH-OH) | 75 ppm | Chiral center carbon chemical shift. |
Docking Studies and Ligand-Receptor Interactions (if applicable for derivatives)
While this compound itself is a simple chiral building block, its derivatives could be designed as ligands for biological receptors, such as enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.
Should a derivative of this compound be synthesized for a biological purpose (e.g., as an enzyme inhibitor), docking studies would be a critical step in its design and evaluation. The process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from X-ray crystallography or cryo-EM) and generating a low-energy 3D conformation of the ligand derivative.
Binding Site Identification: Defining the active site or binding pocket of the protein.
Sampling and Scoring: A docking algorithm systematically samples many possible orientations and conformations of the ligand within the binding site. Each "pose" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
The results of a docking study would identify the most likely binding mode of the derivative, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's amino acid residues. This information is invaluable for explaining the ligand's activity and for guiding further structural modifications to improve potency and selectivity. For example, studies have explored the chiral recognition between α-hydroxy acid esters and amino acids using quantum chemistry, which provides a basis for understanding the interactions that would be assessed in a docking simulation. icm.edu.pl
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Continuous Processing
The transition from batch to continuous flow manufacturing is a pivotal trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. nih.govacs.org For the synthesis of chiral molecules like (S)-methyl 2-hydroxy-3-methylbutanoate (B1261901), flow chemistry presents a promising avenue for process intensification. acs.org The integration of this compound's synthesis into continuous flow systems could lead to significant improvements in yield, purity, and process control. nih.gov
Future research is anticipated to focus on the development of immobilized catalysts and reagents suitable for packed-bed reactors, enabling the continuous, stereoselective synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate. acs.orgrsc.org Such systems would allow for precise control over reaction parameters, including temperature, pressure, and residence time, thereby optimizing the stereoselectivity of the reaction. nih.gov A key area of exploration will be the design of robust immobilized enzyme or chiral ligand systems that maintain high catalytic activity and stability over extended operational periods. The development of multi-step continuous flow processes, where the synthesis and subsequent derivatization of this compound occur in a seamless, automated sequence, represents a significant long-term goal. acs.org
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Potential Advantage |
|---|---|
| Improved Heat and Mass Transfer | Enhanced reaction control and safety. nih.gov |
| Precise Control of Reaction Parameters | Higher yields and stereoselectivity. nih.gov |
| Scalability | Easier transition from laboratory to industrial production. acs.org |
| Automation | Reduced manual intervention and increased reproducibility. |
| Integration of In-line Analysis | Real-time monitoring and optimization of the process. |
Development of Self-Assembled Systems Incorporating this compound
The field of supramolecular chemistry offers intriguing possibilities for the use of chiral molecules like this compound in the creation of ordered, functional materials. mdpi.comresearchgate.net Self-assembly, driven by non-covalent interactions, can lead to the formation of complex architectures such as gels, liquid crystals, and nanofibers. nih.govnih.govworktribe.com The inherent chirality of this compound can be exploited to direct the formation of helical or other chiral supramolecular structures. mdpi.comnih.gov
Future research will likely explore the design of derivatives of this compound that possess functionalities conducive to self-assembly, such as hydrogen bonding motifs or aromatic groups for π-π stacking. nih.govnih.gov The investigation of how the stereochemistry of the molecule influences the macroscopic properties of the resulting self-assembled materials will be a key focus. For instance, the formation of supramolecular gels with tunable mechanical and optical properties based on this chiral ester could be a significant area of study. researchgate.net The potential applications of such materials could range from chiral sensing and separation to templates for asymmetric catalysis. mdpi.com
Exploration of Novel Derivatization Pathways for Functional Materials
The functional groups of this compound—the hydroxyl and ester moieties—provide reactive handles for a variety of chemical transformations, opening up pathways to novel functional materials. Derivatization of this chiral building block can lead to the synthesis of polymers, chiral auxiliaries, and other advanced materials with tailored properties. libretexts.orgwikipedia.org
One promising research direction is the incorporation of this compound into biodegradable polymers like polyhydroxyalkanoates (PHAs). nsf.gov This could impart specific physical or thermal properties to the resulting bioplastic. nsf.gov Furthermore, the development of chiral derivatizing agents based on this molecule for use in analytical chemistry, particularly for the determination of enantiomeric excess via NMR spectroscopy, is another area of potential exploration. libretexts.orgwikipedia.orgacs.org Research into the synthesis of liquid crystals or chiral dopants for liquid crystal displays from derivatives of this compound could also yield valuable functional materials.
Table 2: Potential Functional Materials from this compound Derivatives
| Material Class | Potential Application |
|---|---|
| Biodegradable Polymers | Modified bioplastics with tailored properties. nsf.gov |
| Chiral Stationary Phases | Enantioselective chromatography. |
| Chiral Ligands | Asymmetric catalysis. |
| Liquid Crystals | Advanced display technologies. |
| Chiral Derivatizing Agents | NMR-based determination of enantiomeric purity. libretexts.orgacs.org |
Advancements in Biocatalytic Production for Industrial Scale
Biocatalysis has emerged as a powerful and sustainable method for the synthesis of chiral compounds. rsc.org The production of this compound can be achieved through the stereoselective reduction of its corresponding α-keto ester, methyl 2-oxo-3-methylbutanoate, using various microorganisms or isolated enzymes. abap.co.intudelft.nlalmacgroup.compsu.edu While biocatalytic routes offer high enantioselectivity, scaling these processes for industrial production presents challenges that are the focus of ongoing research. researchgate.net
Future advancements in this area will likely concentrate on several key aspects. The discovery and engineering of novel oxidoreductases with enhanced activity, stability, and substrate tolerance will be crucial for improving the efficiency of the biocatalytic process. researchgate.net The development of robust whole-cell biocatalyst systems that can be easily recovered and reused is another important goal for industrial-scale applications. Furthermore, optimizing fermentation and reaction conditions to achieve higher product titers and space-time yields will be essential for the economic viability of large-scale biocatalytic production. The use of immobilized enzymes in continuous flow reactors is also a promising strategy for enhancing the industrial feasibility of this green synthetic route. researchgate.net
Computational Design of New Catalysts for its Synthesis or Transformation
Computational chemistry and molecular modeling have become indispensable tools in modern catalyst design, enabling the in silico screening and optimization of catalysts for specific chemical transformations. fz-juelich.de For the synthesis of this compound, computational approaches can be employed to design both new chemical catalysts and improved biocatalysts.
In the realm of chemical catalysis, computational methods can be used to design chiral ligands for metal-catalyzed asymmetric hydrogenation of the precursor α-keto ester. Density functional theory (DFT) and other quantum mechanical methods can provide insights into the transition state structures and the origins of enantioselectivity, guiding the rational design of more efficient and selective catalysts. fz-juelich.de
For biocatalysis, computational enzyme design holds the promise of creating tailor-made enzymes with enhanced properties for the synthesis of this compound. Techniques such as molecular docking and molecular dynamics simulations can be used to predict how mutations in the active site of an enzyme will affect its substrate binding and stereoselectivity. This in silico screening approach can significantly reduce the experimental effort required to develop highly efficient and enantioselective biocatalysts. arxiv.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Q & A
Q. What are the optimized synthetic routes for (S)-methyl 2-hydroxy-3-methylbutanoate, and how do reaction conditions influence yield and enantiomeric purity?
- Methodological Answer : The synthesis of this compound typically involves esterification or transesterification of the corresponding hydroxy acid. A validated approach includes:
Protection of the hydroxyl group : Use of benzyl groups (e.g., benzyl bromide in DMF with NaHCO₃) to prevent side reactions during esterification .
Esterification : Reaction of (S)-2-hydroxy-3-methylbutanoic acid with methanol under acid catalysis or via activated intermediates (e.g., DCC coupling).
Deprotection : Catalytic hydrogenation (Pd/C, H₂) to remove benzyl protecting groups .
Q. Key Variables :
Q. How can researchers characterize the stereochemical configuration of this compound using NMR spectroscopy?
- Methodological Answer : Chiral resolution and confirmation of the (S)-configuration require analysis of coupling constants and chemical shifts in ¹H-NMR and ¹³C-NMR. Key observations include:
- ¹H-NMR : The hydroxy proton (δ ~4.0–5.0 ppm) shows splitting patterns dependent on neighboring stereocenters. For this compound, the methine proton (C-2) appears as a multiplet at δ ~3.8–4.0 ppm due to coupling with the hydroxyl group and adjacent methyl branches .
- ¹³C-NMR : The carbonyl carbon (C=O) resonates at δ ~170–175 ppm, while the quaternary methyl carbons appear at δ ~20–25 ppm .
Q. What advanced chromatographic techniques are recommended for resolving enantiomeric impurities in this compound?
- Methodological Answer : Chiral stationary phases (CSPs) such as Chiralpak® IA or IB columns are effective for enantiomeric separation. Optimal conditions include:
Q. How should contradictory data from different synthetic protocols for this compound be analyzed to optimize laboratory-scale production?
- Methodological Answer : Discrepancies in yield or purity often arise from variations in catalysts, solvent systems, or workup procedures. For example:
- Catalyst Efficiency : Sodium triacetoxyborohydride in dichloroethane gives higher yields (88%) compared to traditional H₂SO₄-catalyzed esterification (85–90%) but may introduce impurities requiring column chromatography .
- Solvent Choice : Dichloromethane vs. ethyl acetate in extraction steps affects recovery of polar intermediates .
Q. Resolution Strategy :
Design of Experiments (DoE) : Vary catalysts (NaBH₄, Pd/C), solvents, and temperatures systematically.
Quality Metrics : Monitor ee (enantiomeric excess) via chiral HPLC and purity via LC-MS.
Q. In complex biological matrices, how can this compound be quantified without interference from structurally similar compounds?
- Methodological Answer : A validated GC-MS method involves:
Derivatization : Convert to trimethylsilyl (TMS) ethers using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility .
Extraction : Liquid-liquid extraction at pH 2–3 to isolate the ester from polar interferents .
Quantification : Use selective ion monitoring (SIM) for m/z 146 (molecular ion) and 131 (base peak) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
